

# Application Notes and Protocols: Fluorescence Labeling of Carbohydrates with Anthranilic Acid

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## Compound of Interest

Compound Name: *Anthranilic acid*

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## Introduction

The analysis of carbohydrates, or glycans, is a critical aspect of biological research and biopharmaceutical development. Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is a vital post-translational modification that influences protein folding, stability, function, and immunogenicity. **Anthranilic acid** (2-aminobenzoic acid, 2-AA) is a widely used fluorescent label that facilitates the sensitive detection and quantification of carbohydrates.<sup>[1][2][3]</sup> This labeling method is versatile and compatible with various analytical techniques, including high-performance liquid chromatography (HPLC), capillary electrophoresis (CE), and mass spectrometry (MS).<sup>[2][4][5][6]</sup>

The principle of 2-AA labeling involves a reductive amination reaction where the primary amine group of **anthranilic acid** covalently bonds to the aldehyde group at the reducing end of a carbohydrate.<sup>[2]</sup> This reaction forms a stable Schiff base, which is then reduced to a secondary amine, resulting in a fluorescently tagged glycan.<sup>[2][7]</sup> The attached 2-AA tag significantly enhances the detection sensitivity and allows for accurate quantification of glycans.<sup>[4][8]</sup>

### Advantages of Anthranilic Acid Labeling:

- **High Sensitivity:** 2-AA is a highly fluorescent tag, enabling the detection of small amounts of carbohydrates.<sup>[9][10]</sup>

- **Versatility:** The labeled glycans can be analyzed by a variety of techniques, including HPLC, CE, and MS.[2][5] The negative charge of the carboxyl group on 2-AA provides a driving force for electrophoretic separations.[2][5]
- **Quantitative Accuracy:** The labeling reaction is efficient and nonselective, allowing for the relative molar quantification of individual glycans in a mixture.[8][11]
- **Stability:** The resulting secondary amine linkage is stable, ensuring the integrity of the labeled glycan during analysis.[4]

## Quantitative Data Summary

The efficiency of **anthranilic acid** labeling and the subsequent analysis are influenced by various experimental parameters. The following table summarizes key quantitative data gathered from multiple studies.

Parameter	Value/Range	Analytical Method(s)	Key Findings & References
Labeling Efficiency	High and independent of the amount of glycans	HPLC, CE	Optimized conditions lead to high molar labeling efficiencies, allowing for representative glycan profiling and relative molar quantitation. <a href="#">[8]</a> <a href="#">[11]</a>
Desialylation during Labeling	< 2 mol%	HPLC	Optimized reaction conditions minimize the loss of sialic acids, which are crucial for the biological function of many glycoproteins. <a href="#">[8]</a> <a href="#">[11]</a>
Detection Limit	Picomole (pmol) range	HPLC with fluorescence detection	The high fluorescence of the 2-AA tag allows for the characterization of carbohydrates from as little as ~15 pmol of glycoprotein. <a href="#">[9]</a>
Excitation Wavelength ( $\lambda_{\text{ex}}$ )	330 nm	Fluorescence Detection	Optimal excitation wavelength for detecting 2-AA labeled glycans. <a href="#">[1]</a>
Emission Wavelength ( $\lambda_{\text{em}}$ )	420 nm	Fluorescence Detection	Optimal emission wavelength for detecting 2-AA labeled glycans. <a href="#">[1]</a>
Reaction Time for Labeling	~2 hours	HPLC	Under optimal conditions (e.g.,

60°C), the derivatization of glycans with 2-AA can be completed within 2 hours.[2]

Reproducibility      High      HPLC

The described HPLC methods for analyzing 2-AA labeled monosaccharides have been validated and are highly reproducible.[12]

## Experimental Protocols

### I. Glycan Release from Glycoproteins (N-Glycans)

This protocol describes the enzymatic release of N-linked glycans from glycoproteins using Peptide-N-Glycosidase F (PNGase F).

#### Materials:

- Glycoprotein sample
- Denaturation buffer (e.g., 5% SDS, 1M  $\beta$ -mercaptoethanol)
- NP-40 (or other non-ionic detergent)
- N-Glycosidase F (PNGase F)
- Incubation buffer (e.g., sodium phosphate buffer, pH 7.5)
- Water bath or incubator at 37°C

#### Procedure:

- Denaturation: Dissolve the glycoprotein sample in denaturation buffer. Heat the sample at 100°C for 10 minutes to denature the protein.

- Detergent Addition: Add NP-40 to the denatured protein solution to sequester the SDS, which can inhibit PNGase F activity.
- Enzymatic Digestion: Add PNGase F to the reaction mixture.
- Incubation: Incubate the mixture at 37°C for a sufficient time to ensure complete release of N-glycans (typically overnight).[9]
- Termination: The reaction can be stopped by heat inactivation or by proceeding directly to the labeling step.

## II. Fluorescence Labeling of Released Glycans with Anthranilic Acid

This protocol details the reductive amination reaction to label the released glycans with 2-AA.

### Materials:

- Dried glycan sample
- Labeling solution: 0.35 M 2-aminobenzoic acid and 1 M sodium cyanoborohydride ( $\text{NaCNBH}_3$ ) in a 7:3 (v/v) mixture of dimethyl sulfoxide (DMSO) and glacial acetic acid.  
Caution:  $\text{NaCNBH}_3$  is toxic and should be handled in a fume hood.
- Incubator or water bath at 65°C

### Procedure:

- Prepare Labeling Solution: Freshly prepare the labeling solution.
- Labeling Reaction: Add the labeling solution to the dried glycan sample.
- Incubation: Incubate the reaction mixture at 65°C for 2-3 hours.[2] The reaction involves the formation of a Schiff base between the glycan's aldehyde group and the amine group of 2-AA, followed by reduction by  $\text{NaCNBH}_3$ .[2][7]
- Cooling: After incubation, cool the reaction mixture to room temperature.

### III. Purification of 2-AA Labeled Glycans

This protocol describes the purification of the labeled glycans from excess labeling reagents using solid-phase extraction (SPE).

#### Materials:

- Labeled glycan mixture
- SPE cartridge (e.g., C18 or graphitized carbon)
- Acetonitrile (ACN)
- Water (HPLC grade)
- Trifluoroacetic acid (TFA) (optional, for C18 SPE)

#### Procedure:

- SPE Cartridge Equilibration:
  - For C18 SPE: Wash the cartridge with 100% ACN, followed by equilibration with an aqueous solution (e.g., 5% ACN in water, with or without 0.1% TFA).
  - For graphitized carbon SPE: Wash the cartridge with a high organic solvent followed by equilibration with water.
- Sample Loading: Load the cooled labeling reaction mixture onto the equilibrated SPE cartridge.
- Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% ACN in water) to remove excess 2-AA and other hydrophilic impurities.
- Elution: Elute the 2-AA labeled glycans with a higher concentration of organic solvent (e.g., 20-50% ACN in water).
- Drying: Dry the eluted sample in a vacuum centrifuge. The purified, labeled glycans are now ready for analysis.

## IV. Analysis of 2-AA Labeled Glycans by HPLC

This protocol provides a general guideline for the analysis of 2-AA labeled glycans using Hydrophilic Interaction Liquid Chromatography (HILIC).

Instrumentation:

- HPLC system with a fluorescence detector
- HILIC column (e.g., amide-based)

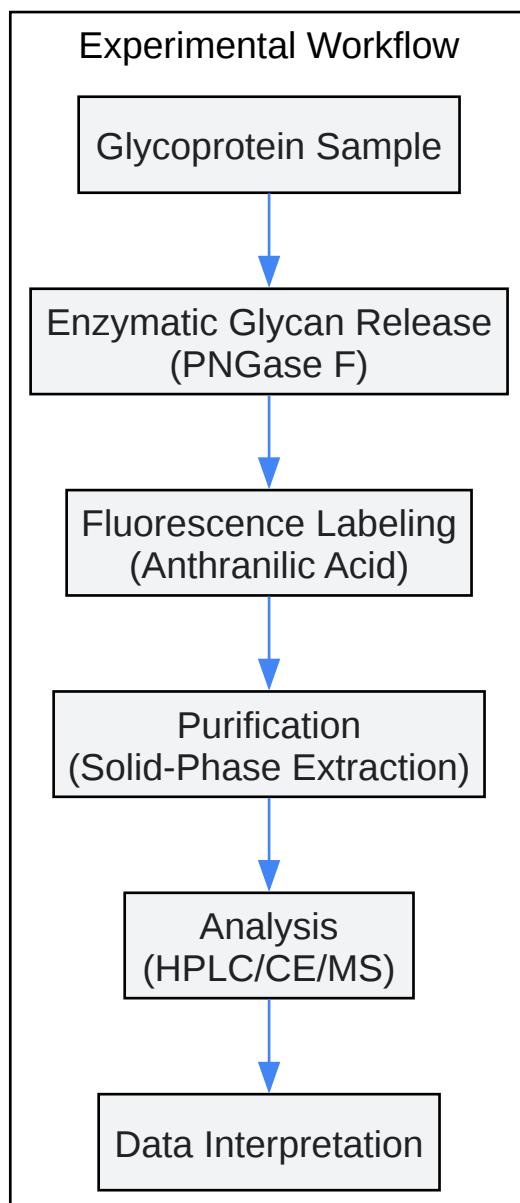
Mobile Phases:

- Mobile Phase A: Acetonitrile
- Mobile Phase B: Aqueous buffer (e.g., 50 mM ammonium formate, pH 4.4)

Procedure:

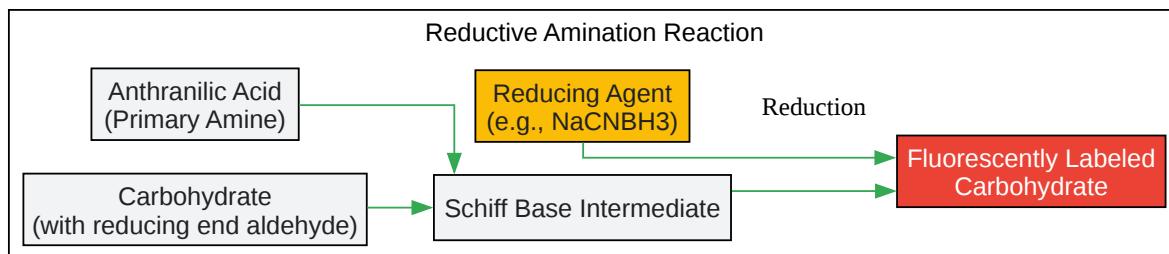
- Sample Preparation: Reconstitute the dried, purified 2-AA labeled glycans in the initial mobile phase conditions.
- Injection: Inject the sample onto the HILIC column.
- Chromatographic Separation: Perform a gradient elution, typically starting with a high concentration of Mobile Phase A (e.g., 80%) and gradually increasing the concentration of Mobile Phase B. This separates the glycans based on their hydrophilicity (size and composition).
- Fluorescence Detection: Monitor the elution of the labeled glycans using a fluorescence detector with excitation and emission wavelengths set to approximately 330 nm and 420 nm, respectively.<sup>[1]</sup>
- Data Analysis: Identify and quantify the glycans based on their retention times and peak areas, often by comparison to a labeled glycan standard library.

## Visualizations



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Caption: Workflow for fluorescence labeling and analysis of carbohydrates.



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Caption: Chemical reaction for labeling carbohydrates with **anthranilic acid**.

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